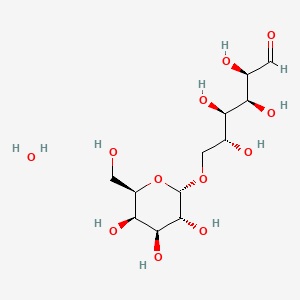
D(+)-Melibiose monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D(+)-Melibiose monohydrate is a disaccharide sugar molecule composed of two glucose molecules linked together by a glycosidic bond. It is a naturally occurring sugar found in some plants and is also known as alpha-melibiose. It is an important sugar in the field of biochemistry, as it is involved in a variety of biological processes and can be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Tableting Properties
D(+)-Melibiose monohydrate demonstrates potential as an excipient in tablet formulations. Its tableting properties, including compactibility and deformation behavior, have been compared with α-lactose monohydrate and other tableting excipients. Melibiose displays fragmenting behavior and responds to moisture content changes, affecting tablet tensile strength and compactibility (Lakio et al., 2013).
Crystal Structure Analysis
The crystal structure of α-melibiose monohydrate has been elucidated, revealing details about its molecular conformation and hydrogen-bond systems. This research provides insight into the structural properties of melibiose, which is useful for applications in various fields, including pharmaceuticals and material science (Hirotsu & Higuchi, 1976).
Physical Properties under Different Conditions
Studies on melibiose monohydrate batches with differing particle size distributions and surface properties have shown that its physical properties, such as water sorption tendencies and molecular vibrations, vary under different relative humidity conditions. This research is significant for understanding and optimizing its use in various scientific applications (Heljo et al., 2013).
Thermodynamic Studies
Research on the volumetric and rheological properties of this compound in aqueous potassium chloride solutions provides insights into its interactions and mixing effects in solution, which is valuable for its application in chemistry and material sciences (Banipal et al., 2009); (Banipal et al., 2010).
Interaction with Membrane Proteins
Studies have explored the interaction of melibiose with membrane proteins like melibiose permease from Escherichia coli. Understanding the influence of lipids and melibiose permease on melibiose transport has implications for cellular biology and biochemistry (Dumas et al., 2000); (Pourcher et al., 1991).
Liquid Crystal Properties
Melibiose derivatives have been synthesized and studied for their thermotropic and lyotropic liquid-crystal properties. These findings have potential applications in material science and technology (Wingert et al., 1995).
Fluorescence Resonance Energy Transfer Studies
The use of fluorescent sugar analogs in studying the melibiose permease of Escherichia coli has provided insights into its structural changes upon binding. This research aids in understanding the molecular mechanisms of sugar transport in cells (Maehrel et al., 1998).
Mécanisme D'action
Target of Action
D(+)-Melibiose monohydrate is a disaccharide composed of galactose and glucose units. It is primarily targeted by enzymes known as glycoside hydrolases, which are responsible for breaking down complex carbohydrates . These enzymes are found in various organisms, including bacteria, yeast, and humans .
Mode of Action
This compound is hydrolyzed by the enzyme β-galactosidase, which cleaves the glycosidic bond between the galactose and glucose units . This results in the release of these monosaccharides, which can then be further metabolized to produce energy .
Biochemical Pathways
The monosaccharides produced from the hydrolysis of this compound enter glycolysis, a biochemical pathway that converts glucose into pyruvate, producing ATP in the process . Galactose, on the other hand, enters the Leloir pathway, where it is converted into glucose-1-phosphate and then further metabolized .
Pharmacokinetics
It is known that after ingestion, disaccharides like melibiose are broken down into their constituent monosaccharides in the small intestine before being absorbed into the bloodstream . The rate of absorption and subsequent metabolism can be influenced by various factors, including the individual’s metabolic rate, the presence of other nutrients, and the specific characteristics of the disaccharide itself .
Result of Action
The hydrolysis of this compound provides a source of energy for the organism. The monosaccharides produced can be used in various metabolic processes, contributing to the synthesis of other biomolecules, energy production, and the maintenance of blood glucose levels .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of β-galactosidase, the enzyme that hydrolyzes melibiose, can be affected by factors such as pH and temperature . Additionally, the presence of other sugars can influence the rate of melibiose hydrolysis, as they may compete for the same enzyme .
Analyse Biochimique
Biochemical Properties
D(+)-Melibiose monohydrate interacts with various enzymes, proteins, and other biomolecules. For instance, it can be broken down by certain strains of Saccharomyces pastorianus, but not by Saccharomyces cerevisiae . This characteristic may be shared among other bacteria, giving this compound an ability to differentiate bacterial species .
Cellular Effects
It has been observed to have moderate protective effects on anti-pig antibodies in pig kidney cells
Propriétés
IUPAC Name |
2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;/h1,4-12,14-21H,2-3H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIDEFLSUMQFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-](/img/structure/B3029350.png)



![2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029363.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029364.png)





